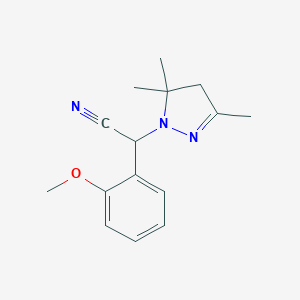
(2-methoxyphenyl)(3,5,5-trimethyl-4,5-dihydro-1H-pyrazol-1-yl)acetonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2-methoxyphenyl)(3,5,5-trimethyl-4,5-dihydro-1H-pyrazol-1-yl)acetonitrile is a chemical compound that has gained significant attention in scientific research due to its potential applications in drug discovery and development. This compound is commonly referred to as MTDP, and it has shown promising results in various studies, which have highlighted its potential as a therapeutic agent.
作用机制
The mechanism of action of MTDP is not fully understood, but it is believed to involve the inhibition of key enzymes and signaling pathways involved in cancer cell proliferation and inflammation. MTDP has been shown to induce apoptosis in cancer cells, which is a programmed cell death process that eliminates damaged or abnormal cells from the body.
Biochemical and Physiological Effects
MTDP has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of key enzymes involved in cancer cell proliferation, such as matrix metalloproteinases (MMPs) and cyclooxygenase-2 (COX-2). MTDP has also been shown to modulate the expression of various genes involved in inflammation and cell survival, including nuclear factor-kappa B (NF-κB) and B-cell lymphoma 2 (Bcl-2).
实验室实验的优点和局限性
MTDP has several advantages for lab experiments. It is readily available in high purity and yield, making it easy to obtain for scientific research. MTDP has also been shown to exhibit potent activity against a wide range of cancer cell lines, making it a potential therapeutic agent for the treatment of various types of cancer. However, MTDP also has some limitations for lab experiments. Its mechanism of action is not fully understood, which makes it difficult to optimize its therapeutic potential. Additionally, more research is needed to determine the optimal dosage and administration of MTDP for therapeutic use.
未来方向
There are several future directions for research on MTDP. One potential direction is to further investigate its mechanism of action, which could provide insights into its therapeutic potential. Another direction is to optimize the synthesis method for MTDP to improve its yield and purity. Additionally, more research is needed to determine the optimal dosage and administration of MTDP for therapeutic use. Finally, clinical trials are needed to evaluate the safety and efficacy of MTDP as a therapeutic agent for the treatment of cancer and other inflammatory diseases.
合成方法
The synthesis of MTDP involves the reaction of 2-methoxybenzaldehyde with 3,5,5-trimethyl-1H-pyrazole-1-acetonitrile in the presence of a base catalyst. The resulting product is MTDP, which is obtained in high yield and purity. This synthesis method has been optimized to produce MTDP on a large scale, making it readily available for scientific research.
科学研究应用
MTDP has been extensively studied for its potential applications in drug discovery and development. It has been shown to exhibit potent anticancer activity against a wide range of cancer cell lines, including breast, lung, and colon cancer cells. MTDP has also demonstrated potent anti-inflammatory and antioxidant properties, making it a potential therapeutic agent for the treatment of various inflammatory diseases.
属性
产品名称 |
(2-methoxyphenyl)(3,5,5-trimethyl-4,5-dihydro-1H-pyrazol-1-yl)acetonitrile |
|---|---|
分子式 |
C15H19N3O |
分子量 |
257.33 g/mol |
IUPAC 名称 |
2-(2-methoxyphenyl)-2-(3,5,5-trimethyl-4H-pyrazol-1-yl)acetonitrile |
InChI |
InChI=1S/C15H19N3O/c1-11-9-15(2,3)18(17-11)13(10-16)12-7-5-6-8-14(12)19-4/h5-8,13H,9H2,1-4H3 |
InChI 键 |
WKJVFQJERHONSB-UHFFFAOYSA-N |
SMILES |
CC1=NN(C(C1)(C)C)C(C#N)C2=CC=CC=C2OC |
规范 SMILES |
CC1=NN(C(C1)(C)C)C(C#N)C2=CC=CC=C2OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![3,5-dimethyl-1-[(2,4,5-trimethylphenyl)sulfonyl]-1H-pyrazole](/img/structure/B257667.png)

![2-(2-Phenylethyl)benzo[de]isoquinoline-1,3-dione](/img/structure/B257674.png)

![2-[(Cyanomethyl)sulfanyl]-6-(4-methoxyphenyl)-4-(trifluoromethyl)pyridine-3-carbonitrile](/img/structure/B257679.png)

![6-(Piperidin-1-yl)[1,2,4]triazolo[3,4-a]phthalazine](/img/structure/B257694.png)


![N-[1-(tert-butylamino)-2-oxo-2-phenylethyl]benzamide](/img/structure/B257706.png)
![N-[3-(2-furylmethyl)-4-phenyl-1,3-thiazol-2(3H)-ylidene]-N-phenylamine](/img/structure/B257707.png)
![4-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)(4-methoxyphenyl)methyl]-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B257709.png)
![(4E)-4-[(2,5-dimethylphenyl)-hydroxymethylidene]-1-(3-imidazol-1-ylpropyl)-5-(4-methylphenyl)pyrrolidine-2,3-dione](/img/structure/B257711.png)